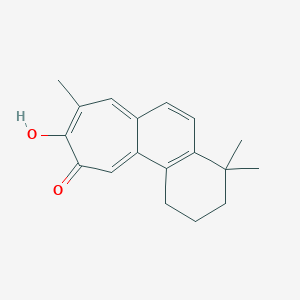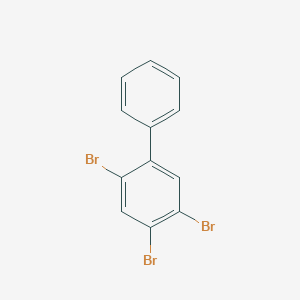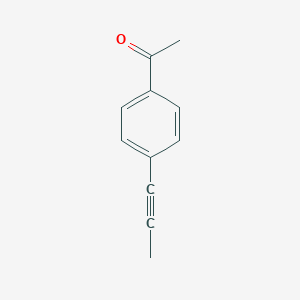
1-(4-Prop-1-ynylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Prop-1-ynylphenyl)ethanone, also known as propiophenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in the field of organic chemistry as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. It has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
1-(4-Prop-1-ynylphenyl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Prop-1-ynylphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized and modified to produce a wide range of derivatives with different biological activities. Additionally, it has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using 1-(4-Prop-1-ynylphenyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(4-Prop-1-ynylphenyl)ethanone. One area of interest is the development of new derivatives with improved biological activities. Another area of interest is the elucidation of the exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone, which could lead to the development of new therapies for a wide range of diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(4-Prop-1-ynylphenyl)ethanone, which could help to optimize its use in clinical settings.
In conclusion, 1-(4-Prop-1-ynylphenyl)ethanone is a versatile compound with a wide range of potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Prop-1-ynylphenyl)ethanone can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of phenylacetylene with propionyl chloride in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
1-(4-Prop-1-ynylphenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of various pharmaceuticals such as propafenone, an antiarrhythmic agent, and fenoprofen, a nonsteroidal anti-inflammatory drug.
Propriétés
Numéro CAS |
112921-88-7 |
|---|---|
Nom du produit |
1-(4-Prop-1-ynylphenyl)ethanone |
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-(4-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,1-2H3 |
Clé InChI |
GSLCOSDAOGGYSK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CC#CC1=CC=C(C=C1)C(=O)C |
Synonymes |
Ethanone, 1-[4-(1-propynyl)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



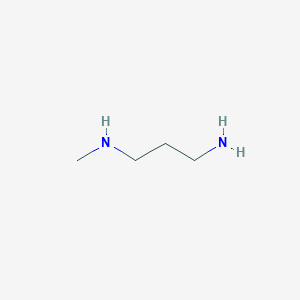
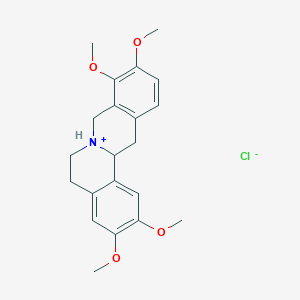
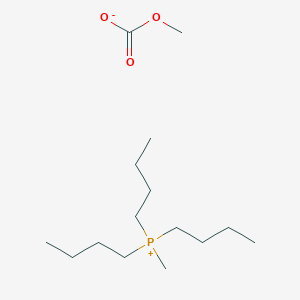
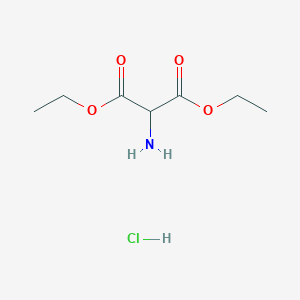
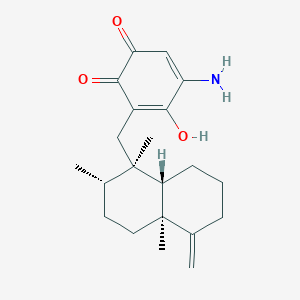
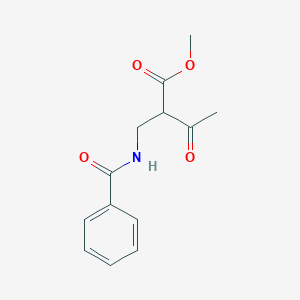
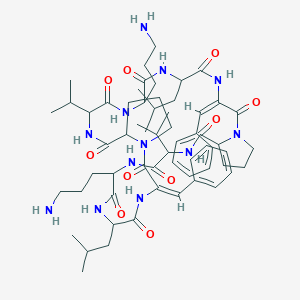
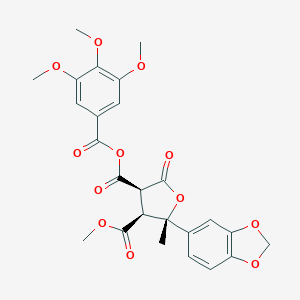
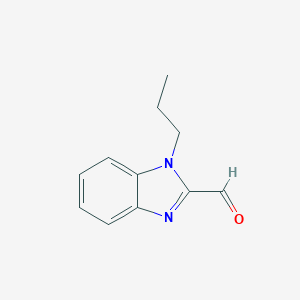
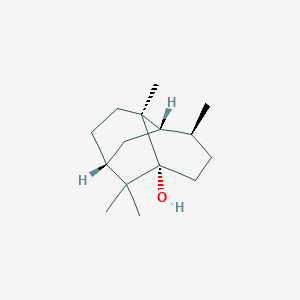
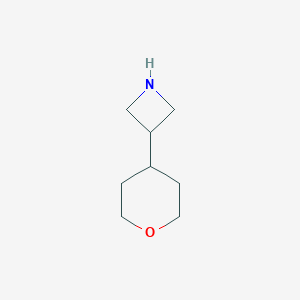
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
